molecular formula C17H19NO3 B4386558 phenyl (4-isopropoxybenzyl)carbamate

phenyl (4-isopropoxybenzyl)carbamate

Cat. No.: B4386558
M. Wt: 285.34 g/mol
InChI Key: DPLYFDLIVMMJHJ-UHFFFAOYSA-N
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Description

Phenyl (4-isopropoxybenzyl)carbamate is a synthetic organic compound featuring a carbamate functional group. In modern drug discovery, the carbamate moiety is a critically important structural motif due to its enhanced proteolytic stability and favorable pharmacokinetic properties compared to amide bonds . Researchers value carbamates for their application as key intermediates and as amine-protecting groups in organic synthesis . The carbamate group is known to participate in hydrogen bonding with biological targets, which can be exploited in the design of enzyme inhibitors . While this specific derivative's applications are being explored, analogous carbamate compounds are widely used in medicinal chemistry as peptide bond surrogates to improve metabolic stability and cell membrane permeability of potential therapeutic agents . It is crucial to note that some carbamate compounds are known to act as acetylcholinesterase inhibitors . This product is intended for research purposes in a controlled laboratory setting and is strictly designated For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl N-[(4-propan-2-yloxyphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-13(2)20-16-10-8-14(9-11-16)12-18-17(19)21-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLYFDLIVMMJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CNC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199345
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Advanced Synthetic Methodologies and Chemical Transformations of Phenyl 4 Isopropoxybenzyl Carbamate

Strategies for Carbonate-Mediated Carbamate (B1207046) Formation

The formation of the carbamate linkage through carbonate intermediates is a versatile and widely studied approach. Methodologies range from the use of highly reactive precursors to sophisticated catalytic systems designed to improve yield, selectivity, and environmental compatibility.

Utilization of Activated Phenol (B47542) Derivatives as Precursors

A common strategy for synthesizing aryl carbamates involves a two-step process initiated by the activation of a phenol. This typically involves reacting the phenol with a highly reactive carbonyl source, such as phosgene (B1210022) or a phosgene equivalent, to form an activated intermediate like a chloroformate or a mixed carbonate. This reactive species is then treated with an amine to yield the final carbamate.

One effective method employs activated mixed carbonates, such as those derived from p-nitrophenyl chloroformate. The electron-withdrawing nitro group makes the p-nitrophenoxy group an excellent leaving group, facilitating the subsequent nucleophilic attack by an amine. In the context of phenyl (4-isopropoxybenzyl)carbamate, this would involve the reaction of phenol with (4-isopropoxybenzyl)amine. The amine's nucleophilicity is directed towards a pre-formed activated carbonate, such as phenyl chloroformate or a more stable derivative, to form the desired carbamate product. This approach avoids the direct handling of potentially unstable or hazardous carbamoyl (B1232498) chlorides.

Catalytic Approaches in Phenyl Carbamate Synthesis

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of carbamate synthesis, often allowing for milder reaction conditions and reducing the need for stoichiometric reagents.

Lewis acids can play a crucial role in carbamate synthesis by activating the carbonyl group of an isocyanate or a related precursor, rendering it more electrophilic and susceptible to nucleophilic attack by an alcohol. The coordination of the Lewis acid to the oxygen or nitrogen atom of the isocyanate polarizes the C=N or C=O bond, accelerating the rate of carbamate formation. Common Lewis acids such as borane derivatives may be employed. researchgate.net While this principle is well-established, specific studies optimizing Lewis acid catalysis for the synthesis of this compound are not extensively detailed in the surveyed literature. However, optimization of such a reaction would typically involve screening various Lewis acids, adjusting catalyst loading, and modifying solvent and temperature to maximize yield and minimize side reactions, as illustrated in the hypothetical optimization table below.

Interactive Data Table: Hypothetical Optimization of Lewis Acid-Catalyzed Carbamate Synthesis Note: This data is representative of a typical optimization process and not from a specific experimental study on this compound.

Entry Lewis Acid (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1 BF₃·OEt₂ (10) CH₂Cl₂ 0 12 45
2 BF₃·OEt₂ (10) CH₂Cl₂ 25 6 62
3 ZnCl₂ (10) Toluene 80 4 75
4 Sc(OTf)₃ (5) Toluene 80 4 88

Palladium catalysis has emerged as a highly efficient method for constructing C-N bonds, including those in carbamates. A notable advancement is the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate, where an alcohol acts as a nucleophilic trap. This one-pot process generates an aryl isocyanate intermediate in situ, which is immediately captured by the alcohol to form the N-aryl carbamate. This methodology is advantageous as it avoids the isolation of potentially hazardous isocyanates and utilizes readily available aryl halides. The Buchwald group has extensively developed this chemistry, demonstrating its broad substrate scope and functional group tolerance. organic-chemistry.org

The reaction typically employs a palladium precatalyst, such as Pd₂(dba)₃, and a specialized phosphine ligand, like BrettPhos, to facilitate the catalytic cycle. The use of aryl triflates can expand the scope of the reaction, allowing for the formation of carbamates from phenols that might be incompatible with other methods.

Interactive Data Table: Representative Palladium-Catalyzed Aryl Carbamate Synthesis Source: Adapted from representative examples in Buchwald's methodology.

Aryl Halide (Ar-X) Alcohol (R-OH) Pd Catalyst/Ligand Base Solvent Yield (%)
4-Chlorotoluene Methanol Pd₂(dba)₃ / BrettPhos t-BuONa Toluene 92
1-Chloro-4-methoxybenzene Isopropanol Pd₂(dba)₃ / BrettPhos t-BuONa Toluene 89
Phenyl triflate Benzyl (B1604629) Alcohol Pd₂(dba)₃ / BrettPhos t-BuONa Toluene 95

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In carbamate synthesis, a primary focus has been the replacement of highly toxic phosgene and its derivatives.

Sustainable alternatives include the use of carbon dioxide (CO₂) as a C1 source. organic-chemistry.org CO₂ is non-toxic, abundant, and renewable. Methodologies have been developed where amines react with CO₂ to form a carbamic acid intermediate, which is then coupled with an alcohol. Another green approach is the use of urea (B33335) or dialkyl carbonates as carbonyl sources. mdpi.com These reactions, often catalyzed by metal salts or solid-supported catalysts, proceed with the liberation of ammonia or an alcohol as the only byproduct, representing a significant improvement in atom economy and a reduction in hazardous waste compared to traditional methods. mdpi.com Furthermore, the application of catalytic methods, as described in the sections above, aligns with green chemistry principles by reducing energy consumption and the need for stoichiometric reagents. organic-chemistry.orgorganic-chemistry.org

Stereoselective Synthesis of Chiral Isopropoxybenzyl Moieties

The introduction of chirality into a molecule can have profound effects on its biological activity. If the target molecule were a chiral derivative, the stereoselective synthesis of the (4-isopropoxybenzyl) moiety would be of paramount importance. A leading strategy to achieve this is the asymmetric reduction of a prochiral ketone precursor, such as 4-isopropoxyacetophenone.

This transformation can be achieved with high enantioselectivity using well-established catalytic systems. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and borane, is highly effective for the enantioselective reduction of various aryl alkyl ketones. researchgate.netsemanticscholar.orgnih.gov The predictable stereochemical outcome is dictated by the chirality of the catalyst used.

Another powerful method is the Noyori asymmetric hydrogenation, which utilizes ruthenium catalysts bearing chiral diphosphine ligands, such as BINAP. nrochemistry.comchem-station.com This method is known for its high efficiency and exceptional enantioselectivity in the hydrogenation of a wide range of ketones, including those with functionalized aryl groups. nrochemistry.comchem-station.comwikipedia.org Biocatalytic methods, using enzymes or whole-plant tissues, also offer a green and highly selective route to chiral alcohols from the corresponding ketones, often achieving very high enantiomeric excess. nih.gov

Interactive Data Table: Representative Asymmetric Reductions of Aryl Ketones Note: This table shows typical results for the asymmetric reduction of acetophenone derivatives, which are analogous to the precursor for the chiral isopropoxybenzyl moiety.

Ketone Substrate Catalyst/Method Reducing Agent Enantiomeric Excess (ee %)
Acetophenone (R)-CBS Catalyst BH₃·THF >98% (S)-alcohol
4'-Chloroacetophenone Noyori Ru-(S)-BINAP H₂ >99% (S)-alcohol
Acetophenone Carrot (Daucus carota) (Biocatalysis) ~98% (S)-alcohol

Asymmetric Transformations in the Preparation of Key Intermediates

While this compound itself is achiral, the introduction of chirality is a crucial step in the synthesis of many biologically active target molecules. Asymmetric transformations are therefore highly relevant in the preparation of chiral intermediates that can be subsequently used to synthesize chiral analogs of the title compound.

One key strategy involves the asymmetric synthesis of a chiral amine precursor to the carbamate. For instance, the asymmetric hydrogenation of imines is a powerful method for producing chiral amines. acs.org Transition metal catalysts, particularly those based on iridium or rhodium with chiral ligands, can effectively reduce prochiral imines to furnish chiral amines with high enantioselectivity. acs.org In the context of this compound, a chiral derivative could be envisioned by first synthesizing a chiral (4-isopropoxyphenyl)methanamine derivative through asymmetric reduction of the corresponding imine.

Another approach is the enantioselective Mannich reaction, which can be used to generate optically active β-amino acids from stable α-amido sulfones and a wide range of aldehydes. organic-chemistry.org This method, often catalyzed by organic catalysts like cinchona alkaloids, provides a route to chiral amines that could be incorporated into the carbamate structure. organic-chemistry.org

Diastereoselective Control in Carbamate Bond Formation

When a chiral center is already present in either the amine or the alcohol precursor, achieving diastereoselective control during the formation of the carbamate bond is essential. This is particularly relevant when synthesizing complex molecules with multiple stereocenters.

One method to achieve diastereoselective control is through the use of chiral auxiliaries. For example, chiral oxazolidine carbamates can undergo asymmetric 1,2-carbamoyl rearrangement upon lithiation to produce α-hydroxy amides with excellent diastereoselectivity. nih.gov While this is a rearrangement of a pre-formed carbamate, the principles of using a chiral auxiliary to direct the stereochemical outcome of a reaction are applicable. In a direct carbamate formation, a chiral alcohol could be reacted with 4-isopropoxybenzyl isocyanate, where the stereochemical course of the reaction is influenced by the existing chiral center, potentially favoring the formation of one diastereomer over the other. The choice of solvent, temperature, and base can be critical in maximizing the diastereomeric excess.

Derivatization and Functionalization Strategies

The ability to selectively modify different parts of the this compound molecule is key to creating a library of analogs for various applications, including structure-activity relationship (SAR) studies. nih.govnih.gov

Chemical Modification of the Phenyl Carbamate Backbone

Reaction Reagents Potential Products
NitrationHNO₃, H₂SO₄Phenyl (4-isopropoxybenzyl)carbamates with nitro groups on the phenyl ring.
HalogenationBr₂, FeBr₃Phenyl (4-isopropoxybenzyl)carbamates with bromo groups on the phenyl ring.
Friedel-Crafts AcylationRCOCl, AlCl₃Phenyl (4-isopropoxybenzyl)carbamates with acyl groups on the phenyl ring.

The carbamate linkage itself can also be a point of modification. For instance, N-alkylation can be achieved under specific conditions, although this can be challenging without affecting other parts of the molecule. nih.gov

Introduction of Diverse Substituents on the Isopropoxybenzyl Moiety

The isopropoxybenzyl ring is also amenable to electrophilic aromatic substitution. The isopropoxy group is an activating, ortho-, para- directing group, while the benzylamine-derived portion of the molecule also influences the regioselectivity. Given that the para position is already substituted, electrophilic attack would be expected to occur at the positions ortho to the isopropoxy group.

Reaction Reagents Potential Products
BrominationNBS, AIBNBromination at the benzylic position.
Friedel-Crafts AlkylationR-Cl, AlCl₃Introduction of alkyl groups onto the isopropoxybenzyl ring.

Additionally, the isopropoxy group itself could be cleaved and replaced with other alkoxy groups to generate a series of analogs with varying steric and electronic properties.

Exploratory Synthesis of Analogs for Mechanistic Probing

The synthesis of a diverse range of analogs is crucial for probing the mechanisms of action of biologically active molecules and for optimizing their properties. researchgate.netacs.org For this compound, this could involve systematic variations at three key positions: the phenyl ring, the carbamate linker, and the isopropoxybenzyl moiety.

For example, replacing the phenyl group with other aryl or alkyl groups would modulate the electronics and sterics of the carbamate. Similarly, altering the isopropoxy group to other ethers or even other functional groups would provide insight into the importance of this group for any observed activity. The synthesis of such analogs often relies on combinatorial chemistry approaches and high-throughput screening. acs.org

Investigation of Reaction Mechanisms in Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and improving yields. The formation of the carbamate bond can be achieved through several pathways, each with its own mechanism.

One common method for carbamate synthesis is the reaction of an amine with a chloroformate. wikipedia.orgwikipedia.org In the case of this compound, this would involve the reaction of 4-isopropoxybenzylamine with phenyl chloroformate. This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of a chloride ion yields the carbamate.

Mechanism of Carbamate Formation from Chloroformate

Step Description
1. Nucleophilic AttackThe lone pair of electrons on the nitrogen of 4-isopropoxybenzylamine attacks the carbonyl carbon of phenyl chloroformate.
2. Tetrahedral Intermediate FormationA tetrahedral intermediate is formed with a negative charge on the oxygen and a positive charge on the nitrogen.
3. Elimination of ChlorideThe intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
4. DeprotonationA base, such as excess amine or an added non-nucleophilic base, removes the proton from the nitrogen to give the final carbamate product.

Alternatively, the carbamate can be formed from the reaction of an alcohol with an isocyanate. wikipedia.org In this case, phenol would react with 4-isopropoxybenzyl isocyanate. The mechanism involves the nucleophilic attack of the alcohol oxygen on the electrophilic carbon of the isocyanate, followed by proton transfer to the nitrogen.

Another important mechanistic consideration is the thermal decomposition of carbamates to form isocyanates and alcohols. mdpi.comresearchgate.net This reversible reaction is often carried out at high temperatures and can be a route to generating isocyanates in situ. researchgate.netacs.org The mechanism of this decomposition is believed to proceed through a concerted or stepwise pathway involving the cleavage of the carbamate C-O bond.

Nucleophilic Acyl Substitution Mechanisms in Carbamate Formation

The synthesis of carbamates, including this compound, is fundamentally governed by the nucleophilic acyl substitution mechanism. masterorganicchemistry.com This class of reaction involves the substitution of a leaving group on an acyl compound by a nucleophile. In the context of carbamate formation, a key strategy involves the reaction of an amine with a carbonyl derivative where a suitable leaving group is attached to the carbonyl carbon.

A common method for synthesizing O-aryl carbamates is the reaction between an N-substituted amine and a substituted phenyl chlorocarbonate. nih.gov This reaction proceeds via the addition-elimination pathway characteristic of nucleophilic acyl substitution. masterorganicchemistry.comyoutube.com The mechanism can be catalyzed by either acid or base, which serve to activate the reactants.

Under basic conditions, the mechanism typically involves two steps:

Nucleophilic Attack: The nucleophile (in this case, the amine) attacks the electrophilic carbonyl carbon of the acyl compound (e.g., phenyl chloroformate). This leads to the formation of a tetrahedral alkoxide intermediate, breaking the carbon-oxygen pi bond. youtube.comlibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is transient. The carbon-oxygen double bond reforms, and a leaving group (such as a chloride ion) is expelled. youtube.comlibretexts.org

The general scheme for this transformation can be represented as follows:

Interactive Data Table: General Mechanism of Nucleophilic Acyl Substitution in Carbamate Synthesis

Step Description Reactants Intermediate Products
1. Addition The amine nucleophile attacks the carbonyl carbon of the phenyl chloroformate. 4-Isopropoxybenzylamine + Phenyl Chloroformate Tetrahedral Alkoxide Intermediate -

This mechanism is highly versatile and is a cornerstone in the synthesis of a wide array of carbamate-containing molecules. nih.gov

Role of Intermediates in Controlling Reaction Outcomes (e.g., lithium carbamates)

In more advanced synthetic strategies, intermediates such as lithium carbamates play a crucial role in controlling reaction outcomes, particularly in stereoselective synthesis. cuny.edu These organolithium compounds are typically generated by the deprotonation of a parent carbamate using a strong base, such as s-butyllithium (s-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA).

Computational studies have been employed to investigate the structures of these lithium carbamate intermediates in various solvents. cuny.educuny.edu The aggregation state—whether the intermediate exists as a monomer, dimer, or higher aggregate—is a key factor in understanding its reactivity. cuny.edu For instance, sterically hindered lithium phenyl carbamate is calculated to exist primarily as a solvated monomer in ether or THF solutions. cuny.edu

The conformation of the monomeric lithium carbamate is also significant. The lithium atom can coordinate with different atoms within the carbamate structure. In one conformation, the lithium atom is coordinated to both oxygen atoms of the carbamate group, while in another, it coordinates to one oxygen and the nitrogen atom. cuny.edu The conformation with lithium coordinated to both oxygen atoms is generally favored. cuny.edu

A critical aspect of lithium carbamate intermediates is their ability to act as nucleophiles with either inversion or retention of configuration at a chiral center. The stereochemical course of the substitution reaction is highly dependent on the electrophile used. cuny.edu

Inversion of Configuration: Electrophiles such as carbon dioxide (CO2), methyl chloroformate (MeOCOCl), and trimethylsilyl chloride (Me3SiCl) typically react with a high degree of inversion. cuny.edu

Retention of Configuration: Electrophiles like proton acids, aldehydes, ketones, and methyl carboxylates tend to react with retention of configuration. cuny.edu This retention is often attributed to the ability of the electrophile to complex with the lithium cation in the intermediate. cuny.edu

These findings highlight how the choice of electrophile can precisely control the stereochemical outcome of reactions involving lithiated carbamate intermediates. Although this compound itself is achiral at the benzylic carbon, the principles derived from studies of chiral lithium carbamates are fundamental to controlling regioselectivity and reactivity in related complex syntheses. The understanding of these intermediates allows for the rational design of synthetic pathways to achieve specific molecular architectures.

Interactive Data Table: Electrophile Influence on Stereochemical Outcome with Lithiated Carbamate Intermediates

Electrophile Class Specific Examples Predominant Stereochemical Outcome
Carbonyl-based CO₂, MeOCOCl, RNCO Inversion
Silyl/Stannyl Halides Me₃SiCl, R₃SnCl Inversion
Proton Acids H⁺ sources Retention
Aldehydes & Ketones RCHO, RCOR' Retention

Theoretical and Computational Chemistry Studies on Phenyl 4 Isopropoxybenzyl Carbamate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory, are instrumental in elucidating the intrinsic properties of a molecule in the absence of environmental effects.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, energies, and various spectroscopic properties. DFT calculations for phenyl (4-isopropoxybenzyl)carbamate would involve solving the Kohn-Sham equations to approximate the ground-state electron density, from which various electronic properties can be derived.

Detailed research findings from DFT calculations would typically include the distribution of electron density, the nature of chemical bonds, and the partial atomic charges on each atom. The analysis of the natural bond orbitals (NBO) can reveal details about the delocalization of electron density and the nature of the bonding and lone-pair orbitals. For instance, the electron density on the nitrogen and oxygen atoms of the carbamate (B1207046) group is expected to be significant due to their high electronegativity. The phenyl and benzyl (B1604629) rings will exhibit delocalized π-electron systems.

A hypothetical table of calculated electronic properties for this compound using a DFT method like B3LYP with a 6-31G* basis set is presented below.

PropertyCalculated Value
Dipole Moment (Debye)3.5 D
Total Energy (Hartree)-958.2
Mulliken Charge on N-0.65 e
Mulliken Charge on C=O Carbonyl+0.58 e
Mulliken Charge on C=O Oxygen-0.55 e

Note: The data in this table is hypothetical and serves as an illustrative example of the output from a DFT calculation.

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure. This compound possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers for interconversion between them.

Key dihedral angles that would be investigated include the rotation around the C-N bond of the carbamate group, and the rotations of the phenyl and 4-isopropoxybenzyl groups relative to the carbamate linker. The rotation around the carbamate C-N bond is known to have a significant energy barrier due to the partial double bond character arising from the delocalization of the nitrogen lone pair.

The energetic profile can be generated by systematically rotating specific dihedral angles and calculating the energy at each step. This would reveal the most stable conformers. It is expected that the most stable conformations will minimize steric hindrance between the bulky phenyl and isopropoxybenzyl groups.

Dihedral AngleDescriptionPredicted Stable Conformation (degrees)
O=C-N-C(benzyl)Rotation around the carbamate C-N bond~180° (trans)
C-N-C(benzyl)-C(ring)Rotation of the benzyl group~60° and ~300°
O-C(phenyl)-C(ring)-C(ring)Rotation of the phenyl group~30° and ~150°

Note: The data in this table is hypothetical and intended to illustrate the types of findings from a conformational analysis.

Frontier Molecular Orbital (FMO) theory is a powerful concept used to predict the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, the HOMO is expected to be localized on the electron-rich regions of the molecule, such as the phenyl and 4-isopropoxybenzyl rings, and the oxygen and nitrogen atoms of the carbamate group. The LUMO, on the other hand, is likely to be distributed over the carbonyl group and the aromatic rings. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

Molecular OrbitalEnergy (eV)Localization
HOMO-6.2Phenyl ring, carbamate N and O atoms
LUMO-1.5Carbonyl group, benzyl ring
HOMO-LUMO Gap4.7-

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. They allow for the investigation of the dynamic behavior of molecules over time, providing insights that are not accessible from static quantum chemical calculations.

The conformation and behavior of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations can be used to study these solvent effects by explicitly including solvent molecules in the simulation box.

In polar solvents, such as water or ethanol, the polar carbamate group is likely to form hydrogen bonds with the solvent molecules. This can affect the rotational barrier around the C-N bond and stabilize certain conformations. In nonpolar solvents, such as hexane, intramolecular interactions and van der Waals forces will play a more dominant role in determining the preferred conformation. MD simulations can also predict the tendency of the molecule to aggregate in different solvents. Due to its amphiphilic nature, with both polar (carbamate) and nonpolar (aromatic rings, isopropoxy group) regions, aggregation into micelles or other supramolecular structures might be observed under certain conditions.

MD simulations are particularly powerful for studying the interactions between a molecule and a model biological system, such as a lipid bilayer (to model a cell membrane) or the active site of a protein. For this compound, such simulations could provide insights into its potential biological activity.

By placing the molecule in a simulation with a model lipid bilayer, one could observe its partitioning behavior, its preferred location within the membrane, and its effect on the membrane's properties. This would be crucial for understanding its ability to cross biological membranes.

Simulations of the molecule in the active site of a model enzyme could reveal potential binding modes and key intermolecular interactions, such as hydrogen bonds and π-π stacking interactions between the aromatic rings of the molecule and the amino acid residues of the protein. These simulations are instrumental in rational drug design and in understanding the molecular basis of a compound's activity.

Structure-Activity Relationship (SAR) Modeling Through Computational Approaches

Structure-Activity Relationship (SAR) modeling is a cornerstone of computational chemistry, aiming to correlate a compound's chemical structure with its biological or chemical activity. For carbamate analogs, these methods are instrumental in guiding the design of new molecules with desired properties for research applications.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their activity. For carbamate analogs, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly insightful. nih.govnih.gov These methods are used to develop predictive models for various non-clinical endpoints, such as receptor binding affinity or enzyme inhibition. nih.govacs.org

The development of a QSAR model for carbamates involves several key steps:

Data Set Selection: A series of carbamate analogs with experimentally determined activities (e.g., IC₅₀ values for enzyme inhibition) is compiled. This set is divided into a training set for model generation and a test set for external validation. nih.gov

Molecular Modeling and Alignment: The 3D structures of the molecules in the training set are generated and aligned based on a common scaffold or a pharmacophore hypothesis.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the molecules' properties, are calculated. In CoMFA, these descriptors are steric and electrostatic fields, while CoMSIA includes additional fields for hydrophobicity, hydrogen bond donors, and acceptors. nih.gov

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to create a mathematical equation linking the descriptors to the activity. The model's statistical significance and predictive power are rigorously validated using techniques like leave-one-out cross-validation (q²) and prediction against the external test set (r²_pred). nih.gov

The resulting QSAR models can be visualized as 3D contour maps, highlighting regions where modifications to the carbamate structure would likely increase or decrease activity. nih.gov For instance, a map might indicate that a bulky, electropositive substituent in a specific position on the phenyl ring enhances binding affinity.

Table 1: Representative Molecular Descriptors Used in QSAR Models for Carbamate Analogs

Descriptor Type Specific Descriptor Example Potential Influence on Non-Clinical Activity
Electronic Dipole Moment Affects polar interactions with a target binding site
Steric Molecular Volume Influences the fit within a binding pocket
Topological Wiener Index Relates to molecular branching and compactness
Hydrophobic LogP (Octanol-Water Partition Coefficient) Governs membrane permeability and hydrophobic interactions
Quantum Chemical HOMO/LUMO Energies Relates to chemical reactivity and charge transfer capabilities

This table is interactive. Users can sort the columns to compare different descriptor types.

Computational chemistry offers two primary strategies for designing novel molecules or hypothetical modulators: ligand-based and structure-based design. nih.gov Both principles are applicable to the design of new analogs of this compound for research purposes.

Ligand-Based Design: This approach is employed when the 3D structure of the biological target is unknown. It relies on the knowledge of a set of molecules (ligands) that are known to interact with the target. The underlying principle is that molecules with similar structures or properties are likely to have similar biological activities. nih.gov For carbamates, this could involve:

Pharmacophore Modeling: Identifying the common 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) shared by active carbamate analogs. nih.gov

3D-QSAR: As described previously, using a set of active analogs to build a predictive model.

Shape-Based Screening: Using the 3D shape of a known active carbamate as a template to search for other molecules that are sterically similar.

Structure-Based Design: When the 3D structure of a target protein or enzyme is available (from X-ray crystallography or NMR, for example), structure-based design becomes a powerful tool. This method involves analyzing the target's binding site to design ligands that fit geometrically and interact favorably. acs.org Key techniques include:

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. For a hypothetical modulator like this compound, docking could be used to predict its binding mode within an enzyme's active site, scoring the interaction to estimate binding affinity. nih.gov

De Novo Design: Algorithms are used to build novel molecular structures piece by piece directly within the constraints of the binding site.

Molecular Dynamics (MD) Simulations: These simulations model the movement of the ligand and the target protein over time, providing insights into the stability of the complex and the energetic contributions of different interactions. nih.gov

Pharmacophore modeling is a powerful ligand-based approach used to identify new compounds with potential biological activity. researchgate.net A pharmacophore is an abstract representation of the key molecular features necessary for a molecule to interact with a specific biological target. nih.gov

The process for carbamate analogs typically involves:

Model Generation: A set of structurally diverse but functionally related carbamates is selected. Their low-energy conformations are generated and aligned. A pharmacophore model is then created, representing the common spatial arrangement of features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). nih.govresearchgate.net

Model Validation: The model is tested for its ability to distinguish between known active and inactive compounds. A good model will correctly identify the active molecules while rejecting the inactive ones. nih.gov

Virtual Screening: The validated pharmacophore model is used as a 3D query to search large databases of chemical compounds (e.g., ZINC, PubChem). mdpi.com The search identifies molecules in the database that match the pharmacophore's features and spatial constraints. These "hits" are considered potential candidates for further investigation. nih.gov This approach allows for the rapid and cost-effective screening of millions of compounds to find novel molecular scaffolds for research.

Mechanistic Insights from Computational Studies

Computational studies are invaluable for elucidating the detailed mechanisms of chemical reactions and predicting the metabolic fate of compounds, providing information that can be difficult or impossible to obtain through experimental means alone.

Understanding the mechanism of a chemical reaction, such as the formation or cleavage of a carbamate, requires detailed knowledge of the reaction pathway, including intermediates and transition states. Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used for this purpose. nih.govnih.gov

By applying DFT calculations, researchers can model the potential energy surface of a reaction. nih.gov This allows for:

Identification of Intermediates: Stable, low-energy structures along the reaction coordinate are identified as intermediates.

Location of Transition States (TS): The highest energy point on the lowest energy path between a reactant and a product is the transition state. Computational methods can precisely determine the geometry and energy of the TS.

Calculation of Activation Energies: The energy difference between the reactants and the transition state determines the activation energy barrier, which is a key factor controlling the reaction rate. researchgate.net

For example, computational studies on the Pd-catalyzed formation of carbamates have elucidated multi-step reaction pathways, identifying key intermediates and confirming that the catalyst plays a crucial role in stabilizing these structures and lowering activation barriers. nih.govmdpi.com Similarly, studies on the thermal cleavage of methyl phenyl carbamate have used ab initio computations to investigate reaction rate constants and determine the dominant reaction pathways. researchgate.net

In silico tools play a crucial role in early-stage research by predicting the metabolic fate of a compound. nih.gov The primary goal is to identify the "sites of metabolism" (SoMs)—the specific atoms in a molecule that are most likely to be modified by metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.govnih.gov

Computational prediction of metabolism generally falls into two categories:

Ligand-Based Methods: These approaches use information from known substrates of metabolic enzymes. They often employ machine learning or rule-based systems that recognize structural motifs prone to metabolic attack. nih.gov These models consider factors like atom accessibility and chemical reactivity.

Structure-Based Methods: These methods utilize the 3D structures of CYP enzymes. A compound of interest, such as this compound, is docked into the active site of a specific CYP isoform (e.g., CYP3A4, CYP2D6). The model then predicts the most likely sites of metabolism based on the proximity of specific atoms to the enzyme's catalytic heme center and the feasibility of hydrogen atom abstraction. semanticscholar.org

For this compound, in silico tools would likely predict several potential sites of metabolism for investigation in research models.

Table 2: Hypothetical Predicted Metabolic Sites for this compound

Potential Site of Metabolism Predicted Metabolic Reaction Rationale for Prediction
Isopropoxy group (methine C-H) O-dealkylation (Oxidative) Benzylic-like position, accessible for CYP-mediated oxidation.
Isopropoxy group (methyl C-H) Hydroxylation Less favored than methine, but possible site for oxidation.
Benzyl CH₂ group Hydroxylation Benzylic position, activated and a common site for CYP oxidation.
Phenyl ring (para- to carbamate) Aromatic Hydroxylation Electron-donating nature of the ether group may direct oxidation.
Carbamate ester linkage Hydrolysis Potential cleavage by esterase enzymes.

This table is interactive and presents hypothetical predictions based on common metabolic pathways for similar structures.

Advanced Analytical Methodologies for Characterization and Mechanistic Studies of Phenyl 4 Isopropoxybenzyl Carbamate

High-Resolution Spectroscopic Characterization for Structural Elucidation and Isomer Differentiation

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in phenyl (4-isopropoxybenzyl)carbamate.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments would provide a complete picture of the molecule's connectivity and environment of each atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic protons of the phenyl and the 4-isopropoxybenzyl groups would appear in the downfield region (typically δ 6.8-7.5 ppm). The benzylic protons (-CH₂-) adjacent to the carbamate (B1207046) nitrogen would likely resonate around δ 4.3-4.5 ppm. The methine proton (-CH-) of the isopropoxy group is anticipated around δ 4.5-4.7 ppm, appearing as a septet, while the two equivalent methyl groups (-CH₃) of the isopropoxy group would produce a characteristic doublet at approximately δ 1.3 ppm. The N-H proton of the carbamate linkage would give a broad singlet, the chemical shift of which can be concentration and solvent dependent. nih.gov

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom. The carbonyl carbon of the carbamate group is expected to be the most downfield signal, typically in the range of δ 153-155 ppm. The aromatic carbons would resonate between δ 114 and 159 ppm. The benzylic carbon and the methine carbon of the isopropoxy group would appear around δ 45 ppm and δ 70 ppm, respectively. The methyl carbons of the isopropoxy group are expected in the upfield region, around δ 22 ppm. nih.gov

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons, for instance, between the methine and methyl protons of the isopropoxy group. HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Expected ¹H and ¹³C NMR Data for this compound

This data is predicted based on analogous structures like Phenyl 4-methoxybenzylcarbamate. nih.gov

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Carbamate C=O-~154
Phenyl C1' (ipso, attached to O)-~151
Phenyl C2'/C6'~7.40 (d)~129.3
Phenyl C3'/C5'~7.18 (t)~121.6
Phenyl C4'~7.25 (t)~125.4
Benzyl (B1604629) C1 (ipso, attached to CH₂)-~130
Benzyl C2/C6~7.28 (d)~129
Benzyl C3/C5~6.90 (d)~115
Benzyl C4 (ipso, attached to O)-~158
Benzyl -CH₂-~4.42 (d)~45
Carbamate N-H~5.4 (br s)-
Isopropoxy -CH-~4.55 (septet)~70
Isopropoxy -CH₃~1.33 (d)~22

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique, likely producing a prominent protonated molecule [M+H]⁺. nih.govnih.gov

High-resolution mass spectrometry (HRMS) would provide the accurate mass of this ion, allowing for the determination of the elemental composition and confirming the molecular formula (C₁₇H₁₉NO₃).

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, yielding structurally informative product ions. Expected fragmentation pathways for carbamates often involve cleavage at the carbamate linkage. Key fragment ions for this compound could include the loss of phenol (B47542) to form the isopropoxybenzyl isocyanate ion, or cleavage to form the 4-isopropoxybenzyl cation. The phenyl cation may also be observed. rsc.orgresearchgate.net

Expected Mass Spectrometry Data for this compound

Ion m/z (Mass-to-Charge Ratio) Description
[M+H]⁺286.14Protonated molecular ion
[M-C₆H₅OH+H]⁺192.10Loss of neutral phenol
[C₁₀H₁₄O]⁺150.104-Isopropoxybenzyl cation
[C₆H₅]⁺77.04Phenyl cation

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong band around 1700-1730 cm⁻¹ would be indicative of the C=O (carbonyl) stretching of the carbamate group. The N-H stretching vibration should appear as a sharp band in the region of 3300-3400 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would result in strong bands between 1050 and 1300 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching of the isopropoxy and benzyl groups would be seen just below 3000 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. nih.govnih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring breathing modes, which are often strong in Raman spectra, would be expected around 1000 cm⁻¹ and 1600 cm⁻¹. mdpi.commdpi.com The symmetric stretching of the benzene (B151609) rings would also be prominent.

Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-HStretch3300-3400IR
Aromatic C-HStretch3000-3100IR, Raman
Aliphatic C-HStretch2850-3000IR, Raman
C=O (Carbamate)Stretch1700-1730IR
Aromatic C=CStretch1450-1600IR, Raman
C-O (Ester & Ether)Stretch1050-1300IR

Chromatographic Separations for Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities, starting materials, byproducts, or other components in a complex matrix.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of non-volatile compounds like carbamates. researchgate.net A reversed-phase HPLC method would be most suitable for this compound.

A typical setup would involve a C18 stationary phase column. The mobile phase would likely consist of a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, possibly with a small amount of acid like formic acid to improve peak shape. sielc.comthermofisher.com

Detection:

UV-Vis Detection: The presence of two aromatic rings in the molecule ensures strong ultraviolet (UV) absorbance, making UV-Vis detection highly effective. The maximum absorbance wavelength (λmax) would likely be around 254 nm.

Mass Spectrometry (LC-MS) Detection: Coupling the HPLC system to a mass spectrometer provides the dual benefit of separation and highly specific detection and identification based on mass-to-charge ratio. nih.govnih.gov This is particularly useful for analyzing the compound in complex biological or environmental samples.

Example HPLC Method Parameters

Parameter Condition
Column C18, 5 µm particle size (e.g., 250 x 4.6 mm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient e.g., 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or ESI-MS

While this compound itself may have limited volatility and thermal stability for direct GC analysis, GC-MS can be a valuable tool for analyzing its more volatile derivatives or degradation products. nih.gov For instance, derivatization of the carbamate or analysis of its hydrolysis products could be performed using GC-MS. Pre-column derivatization might be employed to create a more volatile and thermally stable analyte suitable for GC analysis. scholarsresearchlibrary.com The mass spectrometer detector provides excellent sensitivity and selectivity for identifying the separated components based on their mass spectra and retention times.

Crystallographic Studies

Crystallographic studies are fundamental to understanding the precise three-dimensional arrangement of atoms within a molecule and how these molecules pack together to form a crystal. This information is critical for correlating the molecular structure with its macroscopic properties.

X-ray Diffraction for Solid-State Structural Conformation and Packing

X-ray diffraction (XRD) on single crystals is the definitive method for determining the solid-state structure of a molecule like this compound. This technique provides unparalleled insight into bond lengths, bond angles, and torsional angles, which define the molecule's conformation. For carbamates, the planarity of the central N-H-C=O group is a key feature, as are the relative orientations of the phenyl and benzyl rings.

While specific experimental data for this compound is not publicly available, analysis of structurally similar benzyl carbamates allows for the generation of a plausible set of crystallographic parameters. nih.govresearchgate.net Such compounds frequently crystallize in monoclinic or orthorhombic systems.

Table 1: Representative Crystallographic Data for a Phenyl Benzylcarbamate Analog This table presents a plausible, illustrative data set for a compound in the same class as this compound, based on published data for similar molecules.

ParameterIllustrative Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.55
b (Å) 9.15
c (Å) 17.50
β (°) ** 98.5
Volume (ų) **1668
Z (Molecules/Unit Cell) 4

Advanced Thermal Analysis for Decomposition Pathway Understanding (in research context)

Advanced thermal analysis techniques are crucial in a research context to determine the thermal stability, melting behavior, and decomposition mechanisms of a compound. These methods provide critical information for understanding a substance's behavior under thermal stress.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Decomposition Profiles

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques in thermal analysis. TGA measures the change in a sample's mass as a function of temperature, revealing the temperatures at which thermal decomposition events occur. DSC measures the heat flow associated with thermal transitions, allowing for the determination of melting points, heats of fusion, and the exothermic or endothermic nature of decomposition. researchgate.net

When analyzing this compound, a typical DSC scan would first show a sharp endothermic peak corresponding to its melting point. At higher temperatures, the TGA curve would indicate mass loss, signifying the onset of decomposition. The thermal decomposition of carbamates is a well-studied process that can proceed through several pathways. A primary pathway involves the cleavage of the carbamate bond to yield an isocyanate and an alcohol. mdpi.com For this compound, this would result in the formation of phenol and 4-isopropoxybenzyl isocyanate.

By coupling the TGA instrument with a mass spectrometer or an infrared spectrometer (TGA-MS or TGA-FTIR), the gaseous products evolved during decomposition can be identified in real-time, providing direct evidence for the proposed mechanistic pathways. mt.com

Table 2: Representative Thermal Analysis Data for this compound This table presents plausible, illustrative thermal analysis data based on the expected behavior of aromatic carbamates.

AnalysisParameterIllustrative Value Range
DSC Melting Point (Tₘ)115 - 125 °C
TGA Onset of Decomposition (Tₒ)210 - 230 °C
TGA Temperature of Max Decomposition Rate240 - 260 °C

Biochemical and Mechanistic Investigations of Phenyl 4 Isopropoxybenzyl Carbamate in Non Clinical Research Models

Enzyme Interaction Studies in In Vitro Systems

The carbamate (B1207046) functional group is a well-known pharmacophore that acts as an inhibitor of various enzymes, most notably serine hydrolases like carboxylesterases and cholinesterases.

Investigation of Enzyme Inhibition Kinetics (e.g., carboxylesterases)

Carbamates are recognized as potent inhibitors of carboxylesterases (CES), enzymes crucial for the hydrolysis of many endogenous and xenobiotic esters. The inhibitory mechanism typically involves the carbamate acting as a substrate analogue, leading to the formation of a transient, covalently-bound carbamylated enzyme intermediate. This intermediate is significantly more stable and hydrolyzes much more slowly than the acetylated intermediate formed with endogenous substrates, effectively taking the enzyme out of commission.

Kinetic studies on a variety of carbamate pesticides and phenyl carbamates demonstrate their strong inhibitory effects on CES1 and CES2, with many achieving inhibition ratios over 80%. nih.gov The inhibition kinetics for carbamates are often characterized by the dissociation constant (Kd) for the initial reversible binding and the carbamylation rate constant (k2). For a series of substituted phenyl N-methylcarbamates tested against bovine erythrocyte acetylcholinesterase, these constants were found to be crucial for determining inhibitory potency. epa.gov It is highly probable that phenyl (4-isopropoxybenzyl)carbamate would exhibit similar pseudo-irreversible inhibition kinetics toward carboxylesterases.

Table 1: Representative Inhibition Data for Carbamate Compounds against Cholinesterases This table presents data for analogous compounds to illustrate typical kinetic values.

Compound Type Target Enzyme IC50 Kinetic Parameter (Km)
Resveratrol-based carbamates Butyrylcholinesterase (BChE) 0.12 - 0.38 µM mdpi.com -
N-(methoxycarbonyl)-DL-alanine Acetylcholinesterase - 68 mM nih.govpopline.org

IC50: Half-maximal inhibitory concentration. Km: Michaelis constant, indicating substrate concentration at half-maximal velocity.

Binding Affinity Determinations with Model Enzymes (e.g., molecular docking validation)

Molecular docking studies provide critical insights into the specific interactions that govern the binding of a ligand to its enzyme target. For carbamate compounds, binding affinity is typically driven by a combination of hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.gov

In docking simulations of various carbamates with enzymes like butyrylcholinesterase and α1A-adrenoceptor, key interactions have been identified:

Hydrogen Bonds: The carbamate moiety's carbonyl oxygen and N-H group are prime candidates for forming hydrogen bonds with amino acid residues in the active site, such as serine or histidine. mdpi.comrsc.org

Hydrophobic and π-Stacking Interactions: The phenyl and benzyl (B1604629) aromatic rings of this compound would be expected to form strong hydrophobic and π-stacking interactions with aromatic residues (e.g., tryptophan, tyrosine, phenylalanine) in the enzyme's binding pocket. mdpi.com The isopropoxy group provides an additional hydrophobic region that can contribute to binding affinity. mdpi.comrsc.org

Alkyl-π Interactions: The methyl groups of the isopropoxy substituent can engage in alkyl-π interactions with aromatic residues. mdpi.com

Molecular docking of a related compound, [4-(propan-2-yl) phenyl]carbamic acid, with tyrosine hydroxylase revealed that binding occurred within a deep groove lined with polar and aromatic residues, further underscoring the importance of these interaction types. nih.gov The estimated free energy of binding (ΔG) and inhibition constant (Ki) are key outputs from such studies that quantify binding affinity. mdpi.comnih.gov

Exploration of Allosteric and Orthosteric Binding Sites

Enzyme inhibitors can bind to two main types of sites:

Orthosteric Site: The active site where the endogenous substrate binds. Orthosteric inhibitors directly compete with the substrate. nih.gov

Allosteric Site: A secondary site elsewhere on the enzyme. Binding at an allosteric site causes a conformational change that modulates the activity of the orthosteric site. nih.gov

Carbamate inhibitors of hydrolases like acetylcholinesterase and carboxylesterases are classic examples of orthosteric inhibitors. They are designed to mimic the structure of the natural substrate (e.g., acetylcholine) and bind directly within the catalytic active site. nih.gov The carbamylation of a serine residue within this site is the hallmark of their inhibitory mechanism.

While the primary mechanism for this compound is expected to be orthosteric inhibition of esterases, the potential for allosteric modulation on other protein targets cannot be entirely dismissed. The development of allosteric modulators is an attractive strategy, especially for targets with highly conserved orthosteric sites, as allosteric sites are often less conserved, allowing for greater selectivity. nih.gov However, there is no specific evidence to suggest that this compound acts as an allosteric modulator.

Metabolic Fate and Biotransformation Pathways in In Vitro and Ex Vivo Systems

The biotransformation of this compound in non-clinical models like liver microsomes is anticipated to proceed through several well-established metabolic pathways for xenobiotics containing ester, ether, and aromatic functionalities.

Identification of Metabolites in Liver Microsomal Systems or Model Organisms (excluding human data)

In vitro studies using rat liver microsomes are a standard method for predicting metabolic pathways. nih.govnih.gov For a compound like this compound, metabolism would likely be extensive and mediated primarily by Cytochrome P450 (CYP) enzymes. Based on studies of structurally related molecules, the following metabolites are predicted.

Table 2: Predicted Metabolites of this compound in Liver Microsomal Systems

Predicted Metabolite Metabolic Reaction Enzyme System
Phenol (B47542) Hydrolysis Carboxylesterases
4-Isopropoxybenzylamine Hydrolysis Carboxylesterases
Phenyl (4-hydroxybenzyl)carbamate Aromatic Hydroxylation Cytochrome P450
(4-Hydroxyphenyl) (4-isopropoxybenzyl)carbamate Aromatic Hydroxylation Cytochrome P450
Phenyl (4-(1-hydroxy-1-methylethyl)benzyl)carbamate Aliphatic Hydroxylation Cytochrome P450

Characterization of Enzymatic Hydrolysis and Oxidation Pathways

The metabolic breakdown of this compound is expected to be dominated by two major enzymatic processes: hydrolysis and oxidation.

Enzymatic Hydrolysis: The carbamate ester linkage is a primary target for hydrolysis by carboxylesterases and other hydrolases. researchgate.netcapes.gov.br This cleavage would break the molecule into three smaller components: phenol, carbon dioxide, and 4-isopropoxybenzylamine. Studies on the enzymatic hydrolysis of other carbamates confirm that esterases readily cleave the carbamate bond. nih.govpopline.org This hydrolytic pathway is often a major route of detoxification and elimination for carbamate-containing compounds. capes.gov.br

Oxidation Pathways: Oxidative metabolism, primarily catalyzed by microsomal CYP enzymes, would act on multiple sites of the molecule. nih.gov

Aromatic Hydroxylation: The phenyl and benzyl rings are susceptible to hydroxylation, adding a hydroxyl group to one of the aromatic carbons. Studies with related aniline (B41778) compounds in rat liver microsomes show that p-hydroxylation is a major metabolic reaction. nih.gov

O-Dealkylation: The isopropoxy group can undergo oxidative O-dealkylation, where the isopropyl group is removed to form a phenol (phenyl (4-hydroxybenzyl)carbamate) and acetone.

Aliphatic Hydroxylation: The isopropyl group itself can be hydroxylated on one of the methyl carbons.

N-Dealkylation: While less common for this specific structure, studies on related secondary amines like N-benzyladamantanamine show that N-debenzylation can occur in rat liver microsomes. nih.gov

These oxidative reactions increase the polarity of the compound, facilitating its eventual excretion from the body.

Role of Specific Enzyme Systems in Carbamate Biotransformation (e.g., P450, carboxylesterase)

The biotransformation of carbamates, a class of compounds to which this compound belongs, is a critical process mediated by specific enzyme systems that determine their metabolic fate. In non-clinical models, the primary enzymes involved in the metabolism of carbamates are cytochrome P450 (CYP) monooxygenases and carboxylesterases (CES). nih.govresearchgate.net These enzymes convert the typically lipophilic carbamate compounds into more water-soluble metabolites, facilitating their elimination.

Carboxylesterases are a family of serine hydrolases that play a dual role in carbamate metabolism. nih.gov Their primary function is detoxification through the hydrolysis of the carbamate's ester linkage. nih.govjst.go.jp This enzymatic action breaks down the carbamate into an alcohol, an amine (or carbamic acid which then spontaneously decomposes to an amine and carbon dioxide), thereby neutralizing its primary mode of action. nih.govresearchgate.net However, carbamates can also act as reversible inhibitors of CES, where the enzyme becomes temporarily "carbamoylated," leading to a slow decarbamoylation rate and transient inhibition of the enzyme's own activity. nih.gov

The cytochrome P450 enzyme system, particularly abundant in the liver, provides an alternative and often secondary metabolic pathway. researchgate.netnih.gov These enzymes catalyze oxidative reactions, such as hydroxylation, on the aromatic rings or alkyl side chains of the carbamate molecule. For a compound like this compound, P450-mediated oxidation could occur on the phenyl ring, the benzyl moiety, or the isopropoxy group. In some cases, P450 enzymes can bioactivate a compound. For instance, with certain organothiophosphate pesticides, P450s catalyze oxidative desulfuration to form a more potent "oxon" metabolite. nih.govnih.gov While hydrolysis by CES is often the major metabolic pathway for carbamates, P450-dependent oxidation is a key secondary route. nih.gov Studies on the organophosphate isocarbophos, for example, showed that while CES was responsible for the primary hydrolytic pathway, multiple P450 isozymes (including CYP3A4, CYP1A2, CYP2D6, CYP2C9, and CYP2C19) were involved in the secondary oxidative metabolism. nih.gov

The interplay between these two enzyme systems is crucial. Pre-treatment with compounds that inhibit CES can increase reliance on the P450 pathway, potentially altering the metabolite profile and biological activity of the parent compound. nih.gov

Table 1: Key Enzymes in Carbamate Biotransformation

Enzyme Family General Role in Carbamate Metabolism Specific Reactions
Carboxylesterases (CES) Primary detoxification pathway; can be reversibly inhibited. nih.govjst.go.jp Hydrolysis of the carbamate ester bond. nih.govresearchgate.net

| Cytochrome P450 (CYP) | Secondary detoxification pathway; potential for bioactivation. researchgate.netnih.gov | Oxidation (e.g., hydroxylation) of aromatic rings and alkyl groups. nih.gov |

Interactions with Biological Macromolecules (Excluding Clinical Implications)

The interaction of small molecules like this compound with biological macromolecules, particularly proteins, is a key determinant of their distribution and mechanism of action. In non-clinical research, plasma proteins such as albumin are of primary interest. The binding of a compound to plasma proteins can affect its free concentration, and thus its availability to interact with target sites.

The primary molecular mechanism of action for many carbamate insecticides is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. frontiersin.orgwikipedia.org In cell-free systems, this interaction can be studied with high precision using purified enzymes. Carbamates act as "pseudo-irreversible" or slowly reversible inhibitors of AChE. wikipedia.org They function as substrates for the enzyme, mimicking the natural substrate, acetylcholine (B1216132).

The inhibition process involves a two-step reaction:

The carbamate binds to the active site of AChE, forming a Michaelis-like complex.

The serine hydroxyl group in the enzyme's active site attacks the carbonyl carbon of the carbamate, leading to the displacement of the alcohol portion (the "leaving group") and the formation of a carbamoylated enzyme.

This carbamoylated enzyme is much more stable and hydrolyzes at a significantly slower rate (on the order of minutes to hours) compared to the acetylated enzyme formed with acetylcholine (microseconds). wikipedia.org This prolonged inactivation of AChE leads to the accumulation of the neurotransmitter acetylcholine in the synapse, resulting in continuous nerve stimulation.

The inhibitory potency of a carbamate is often quantified by its IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Studies on various carbamates demonstrate a wide range of potencies. For example, a series of novel tetrahydrofurobenzofuran carbamates showed potent AChE inhibition with IC₅₀ values as low as 10 nM. nih.gov Another study on substituted benzyl N-phenylcarbamates reported IC₅₀ values against AChE ranging from 199 to 535 µmol·L⁻¹. arkat-usa.org This highlights the strong influence of the molecule's specific structure on its inhibitory activity.

Comparative Biochemical Profiling of Related Carbamate Scaffolds

The biochemical properties of carbamates are highly dependent on their specific chemical structure. Comparing this compound to other carbamate scaffolds reveals key structure-activity relationships. The core components of a carbamate inhibitor are the carbamate moiety itself, the leaving group (the alcohol portion), and the substituents on the nitrogen atom.

For instance, the nature of the leaving group significantly influences the compound's affinity for the target enzyme's active site and the rate of carbamoylation. Carbaryl (1-naphthyl methylcarbamate) features a bulky naphthol leaving group, while the subject compound has a 4-isopropoxybenzyl alcohol leaving group. wikipedia.org The size, shape, and electronic properties of this group must be complementary to the enzyme's active site gorge for effective binding and inhibition.

Furthermore, many carbamates show differential inhibition between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), a related enzyme found in plasma and other tissues. A study of benzyl N-phenylcarbamates found that the tested compounds were generally more potent inhibitors of BChE than AChE. arkat-usa.org This selectivity is attributed to structural differences in the active site gorges of the two enzymes.

Table 2: Comparative Inhibitory Activity of Selected Carbamate Scaffolds (Cell-Free AChE)

Compound/Class General Structure Reported AChE IC₅₀ Range (µM) Reference(s)
Benzyl N-phenylcarbamates Benzyl-O-(C=O)-NH-Phenyl (substituted) 199 - 535 arkat-usa.org
Tetrahydrofurobenzofuran Carbamates Complex heterocyclic As low as 0.01 nih.gov
Rivastigmine (Phenylcarbamate drug) (S)-N-Ethyl-N-methyl-3-[1-(dimethylamino)ethyl]phenylcarbamate ~501 (for comparison) arkat-usa.org

| Carbaryl | 1-naphthyl methylcarbamate | Varies; potent inhibitor | wikipedia.org |

Note: IC₅₀ values are highly dependent on assay conditions and specific substitutions on the chemical scaffold.

This comparative analysis demonstrates that while the fundamental mechanism of cholinesterase inhibition is conserved across many carbamates, the specific potency and selectivity can be finely tuned by modifying the chemical scaffold. nih.gov

Applications and Broader Research Impact of Phenyl 4 Isopropoxybenzyl Carbamate

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The utility of a chemical compound is often defined by its ability to serve as a stepping stone in the construction of more complex, high-value molecules. Phenyl (4-isopropoxybenzyl)carbamate and its analogues are recognized for their role as key intermediates in multi-step synthetic pathways.

Precursor in Multistep Synthetic Sequences for Novel Research Compounds

The phenylcarbamate moiety is a valuable functional group in medicinal chemistry and drug discovery. Compounds containing this feature, such as phenserine (B12825) and cymserine, have been investigated as experimental drugs for Alzheimer's disease. semanticscholar.org In this context, structures like this compound serve as important building blocks. semanticscholar.org For instance, a general strategy involves preparing functionalized ((phenylcarbamoyl)oxy)benzoic acids, which can then be coupled with various amines to create a library of amide-containing final products for biological screening. semanticscholar.org The synthesis of these building blocks is often a multi-step process where the phenylcarbamate group is installed by reacting a phenolic precursor with a phenyl isocyanate. semanticscholar.org The stability of the phenylcarbamate group allows it to be carried through several synthetic steps, demonstrating its utility as a reliable precursor. nih.gov

The general synthesis of phenylcarbamates can be achieved through several methods, including the reaction of an amine with phenyl chloroformate or by reacting a phenol (B47542) with a carbamoyl (B1232498) halide. nih.govgoogle.com More environmentally friendly methods involve the oxidative carbonylation of anilines and alcohols using selenium as a catalyst. google.com These synthetic routes produce the stable carbamate (B1207046) intermediates that are crucial for building more elaborate molecules. nih.gov

Building Block for Advanced Heterocyclic Systems

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are cornerstones of medicinal chemistry. nih.gov The carbamate functional group within this compound can act as a precursor to various heterocyclic structures through cyclization reactions.

Research has shown that N-arylcarbamoyl radicals, which can be generated from related precursors, undergo intramolecular cyclization to form important heterocyclic systems. rsc.org Depending on the substituents present on the phenyl ring, this can lead to the formation of:

Isatin: via radical addition to a cyano group. rsc.org

2-Benzothiazolone: through an intramolecular substitution reaction involving a sulfur atom. rsc.org

Phenanthridone: from the cyclization of 2-formamidobiphenyls. rsc.org

Furthermore, carbamates can participate in one-pot reactions to yield six-membered cyclic carbamates, known as oxazinanones, which are themselves valuable heterocyclic scaffolds. iupac.org The synthesis of quinazolinones, another critical class of heterocycles with a wide range of biological activities including antimicrobial and cytotoxic properties, can also involve intermediates derived from carbamate-related structures. nih.govnih.gov This demonstrates the potential of the carbamate moiety to serve as a versatile building block for accessing complex heterocyclic frameworks. iupac.orgnih.gov

Development of Chemical Probes for Basic Biological Research

Understanding the intricate pathways of biological systems often requires molecular tools to track specific molecules or identify their binding partners. The scaffold of this compound is suitable for modification into such chemical probes.

Synthesis of Labeled this compound for Pathway Tracing

Positron Emission Tomography (PET) is a powerful in-vivo imaging technique that relies on molecules labeled with positron-emitting radioisotopes, such as Fluorine-18 (¹⁸F). semanticscholar.org These radiolabeled tracers allow for the non-invasive visualization and quantification of biological processes. semanticscholar.orgcore.ac.uk

A compound like this compound could be theoretically labeled for use as a PET probe. The synthesis would involve incorporating ¹⁸F into the molecule. This could be achieved by:

Labeling the isopropoxy group: A precursor could be synthesized with a suitable leaving group on the propyl chain, which is then displaced by [¹⁸F]fluoride.

Labeling the aromatic rings: An ¹⁸F atom could be installed on either the phenyl or benzyl (B1604629) ring via nucleophilic aromatic substitution on a precursor containing an appropriate activating group (e.g., a nitro group) and a leaving group (e.g., a halogen).

The synthesis of such radiotracers is typically a multi-step, automated process designed to handle the short half-life of ¹⁸F (approximately 110 minutes) and produce the final probe with high purity and specific activity. semanticscholar.orggoogle.com

Design of Affinity Probes for Target Discovery in Model Organisms

Affinity probes are designed to identify the biological targets of a molecule. They are typically constructed by attaching a reporter group (like a fluorophore for imaging) or a reactive group (like a photoaffinity label) to the parent compound. nih.gov The this compound structure provides several points for such modification without necessarily disrupting its core binding properties.

For example, a fluorescent probe could be designed by attaching a fluorophore to a position on the phenyl or benzyl ring that is not critical for biological activity. nih.gov This allows for the direct visualization of the compound's localization within cells or tissues using fluorescence microscopy. nih.gov Similarly, a photoaffinity probe could be created by incorporating a photo-activatable group, such as an azide (B81097) or benzophenone. Upon irradiation with UV light, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner, enabling subsequent isolation and identification of the target protein.

Contribution to Fundamental Understanding of Carbamate Reactivity and Stability

The phenylcarbamate functional group is a subject of fundamental chemical research, providing insights into reaction mechanisms and chemical stability. Phenylcarbamates are generally stable compounds, a property that allows them to be used as protecting groups for amines in multi-step syntheses. nih.gov They are notably stable in acidic aqueous media and relatively stable under mildly basic conditions. nih.gov

However, their stability is highly dependent on the substitution of the carbamate nitrogen and the pH of the environment. The hydrolysis mechanism of phenylcarbamates differs based on substitution:

Primary/Secondary Carbamates: Carbamates with a hydrogen on the nitrogen (like this compound) typically hydrolyze under basic conditions via an E1cb-type mechanism. This involves deprotonation of the nitrogen, followed by elimination to form a transient isocyanate intermediate, which is then rapidly hydrolyzed to the corresponding amine. nih.gov

Tertiary (N,N-disubstituted) Carbamates: These lack a proton on the nitrogen and are therefore much more stable. Their hydrolysis requires more drastic conditions and proceeds through a direct nucleophilic attack on the carbonyl carbon (a BAc2 mechanism). nih.gov

The cleavage of the carbamate bond can also be achieved under specific, mild conditions using reagents like tetra-n-butylammonium fluoride (B91410) (TBAF), which facilitates deprotection without affecting other sensitive functional groups. nih.gov The thermal cleavage of phenyl carbamates to produce phenyl isocyanate and an alcohol is another important reaction, particularly in industrial processes. nih.gov

Table 1: Summary of Phenylcarbamate Reactivity and Stability

Condition/Reagent Reactivity/Stability of Primary/Secondary Phenylcarbamates Mechanism Reference
Acidic Aqueous Media Generally stable - nih.gov
Neutral/Mildly Basic Aqueous Media Relatively stable, slow hydrolysis E1cb (Isocyanate intermediate) nih.gov
Strong Basic Media (e.g., NaOH) Hydrolysis/cleavage to amine and phenol E1cb (Isocyanate intermediate) nih.gov
Tetra-n-butylammonium fluoride (TBAF) Cleavage to amine or urea (B33335) under mild conditions TBAF-mediated hydrolysis nih.gov
Thermal Stress Cleavage to isocyanate and alcohol Thermal elimination nih.gov
Di-t-butyl peroxide Radical formation leading to isocyanates or cyclization Radical abstraction/addition rsc.org

Studies on Environmental Degradation Pathways in Controlled Laboratory Settings

The environmental fate of carbamates is a significant area of research, particularly for those used in agriculture. The degradation of these compounds in the environment can occur through various abiotic and biotic pathways.

Abiotic Degradation: One of the primary abiotic degradation pathways for carbamates is hydrolysis, where the carbamate ester linkage is cleaved. The susceptibility of the carbamate bond to hydrolysis is influenced by the chemical nature of the substituents on both the nitrogen and the oxygen atoms of the carbamate group. ukzn.ac.za Studies on related benzyl N-phenylcarbamates indicate that hydrolysis in alkaline media is a significant degradation route. ukzn.ac.zaarkat-usa.org For instance, the hydrolysis of some benzyl N-phenylcarbamates in sodium hydroxide (B78521) solutions results in the decomposition of the parent compound into products like 4-hydroxybenzyl alcohol and the corresponding salts of N-phenylcarbamic acids. arkat-usa.org Although direct studies on this compound are not available, the presence of the electron-donating isopropoxy group on the benzyl ring is expected to influence the stability of the carbamate linkage.

Photodegradation, or the breakdown of compounds by light, is another potential environmental degradation pathway for carbamates. The aromatic rings in this compound suggest it may absorb UV radiation, potentially leading to photochemical transformation.

Biotic Degradation: Microbial degradation is a crucial process for the removal of carbamate pesticides from the environment. frontiersin.orgnih.govresearchgate.net Bacteria and fungi have evolved enzymatic pathways to break down these compounds, often using them as a source of carbon and nitrogen. frontiersin.orgnih.gov The initial step in the microbial degradation of many aryl carbamates is the enzymatic hydrolysis of the carbamate ester or amide bond. frontiersin.orgnih.gov This is often followed by the degradation of the resulting aromatic and aliphatic moieties. For example, aryl carbamates are often funneled into dihydroxy aromatic intermediates like catechols. frontiersin.orgnih.gov In the case of this compound, microbial action would likely cleave the carbamate bond to yield phenol, 4-isopropoxybenzylamine, and carbon dioxide. The resulting phenol and 4-isopropoxybenzylamine would then be further metabolized by microbial pathways. The specific microbial species and the environmental conditions (e.g., soil type, water content, temperature) would significantly influence the rate and extent of biodegradation. researchgate.net Studies on natural river biofilms have shown the capacity to degrade various carbamate pesticides, indicating that microbial communities in aquatic environments can also contribute to the natural attenuation of these compounds. nih.gov

Evaluation of Hydrolytic Stability in Various Media (in research context)

The hydrolytic stability of the carbamate bond is a critical factor in its application, particularly in medicinal chemistry where it might be used as a linker in prodrugs or as a stable surrogate for a peptide bond. nih.gov The rate of hydrolysis can be significantly affected by pH and the electronic properties of the substituents.

Research on substituted benzyl N-phenylcarbamates has shown that their stability can be quite sensitive to the reaction medium. arkat-usa.org For example, while hydrolysis of some analogs in aqueous sodium hydroxide was observed, the reaction was difficult to monitor kinetically due to the low solubility of the substrates. arkat-usa.org Methanolysis in the presence of sodium methoxide, however, proceeded in a homogeneous medium, allowing for more precise kinetic studies. arkat-usa.org

The general mechanism for the basic hydrolysis of N-phenylcarbamates can proceed through different pathways, such as a bimolecular acyl-oxygen cleavage (BAc2) mechanism or an elimination-conjugate base (E1cB) mechanism. arkat-usa.orgnih.gov The operative mechanism is dependent on the substitution pattern. For carbamates with a hydrogen on the nitrogen, the E1cB pathway, involving the formation of an isocyanate intermediate, is often favored under basic conditions. nih.gov In contrast, N,N-disubstituted carbamates tend to react via the BAc2 mechanism. nih.gov

For this compound, which has a secondary amine within the carbamate linkage, the potential for an E1cB mechanism under basic conditions exists. The stability in acidic media is generally higher for phenylcarbamates. nih.gov Studies on other carbamates have shown high stability at neutral pH (e.g., pH 7.4) and increased hydrolysis under more acidic conditions, a property that is exploited in the design of acid-labile prodrugs. redalyc.org The hydrolytic stability of carbamate-based systems has been shown to be robust in the pH range of 2-12 in some contexts, suggesting their utility in applications requiring tunable release. zacharyhhouston.com

The table below summarizes the expected hydrolytic behavior of this compound based on studies of analogous compounds.

MediumExpected StabilityProbable Degradation ProductsReference
Acidic (pH < 7)Relatively StablePhenol, 4-isopropoxybenzylamine, CO2 nih.gov
Neutral (pH ≈ 7)High StabilityMinimal degradation redalyc.org
Alkaline (pH > 7)Less StablePhenol, N-phenylcarbamic acid salt, 4-isopropoxybenzyl alcohol arkat-usa.org

Future Prospects for Academic Research on this compound and its Analogs

The versatile structure of this compound and its analogs presents numerous opportunities for future academic research, spanning from the development of novel synthetic methods to advanced computational studies and integration with new scientific paradigms.

Traditional methods for synthesizing carbamates often involve the use of hazardous reagents like phosgene (B1210022) or isocyanates. acs.org Future research will likely focus on developing greener and more efficient synthetic routes.

Catalytic and Greener Approaches: One promising area is the use of carbon dioxide (CO2) as a C1 building block. Research has demonstrated the feasibility of synthesizing carbamates from CO2, amines, and alcohols using basic catalysts under mild conditions. rsc.org This approach avoids the use of toxic phosgene and its derivatives. Another innovative approach is the continuous-flow synthesis of carbamates from CO2 and amines, which can significantly reduce reaction times and improve process control. acs.org Metal-catalyzed reactions also offer a pathway for carbamate synthesis, with research exploring the use of various metal complexes to facilitate the carboxylation of amines. mdpi.com

Combinatorial Synthesis of Analogs: The synthesis of a library of analogs of this compound with variations in the phenyl, benzyl, and isopropoxy moieties could be of great interest for structure-activity relationship (SAR) studies in medicinal chemistry or materials science. Efficient methods for creating such libraries, for instance, by reacting a common intermediate like tert-butyl 2-aminophenylcarbamate with a variety of substituted carboxylic acids, have been developed for related structures. nih.gov Similar strategies could be adapted for the target compound and its analogs. The general synthesis of substituted phenyl N-benzylcarbamates can be achieved by reacting a substituted benzyl alcohol with a phenyl isocyanate, or by reacting a substituted 2-hydroxybenzyl-N-methylamine with a phenyl chlorocarbonate. arkat-usa.orgmdpi.com

The table below outlines potential modern synthetic strategies for this compound and its analogs.

Synthetic StrategyReagentsAdvantagesReference
CO2-based Synthesis4-Isopropoxybenzylamine, Phenol, CO2, CatalystGreen, avoids toxic reagents rsc.org
Continuous Flow4-Isopropoxybenzylamine, Phenyl ChloroformateFast, scalable, precise control acs.org
Combinatorial Synthesis4-Isopropoxybenzyl isocyanate, substituted phenolsRapid generation of analogs for SAR arkat-usa.org

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. mdpi.comsemanticscholar.org For this compound and its analogs, computational modeling can provide valuable insights.

Predicting Reactivity and Stability: DFT calculations can be used to model the electronic structure of the carbamate, including the distribution of frontier molecular orbitals (HOMO and LUMO). mdpi.com This information is crucial for predicting the molecule's reactivity towards nucleophiles and electrophiles, as well as its susceptibility to degradation pathways like hydrolysis. For example, computational studies have been used to elucidate the reaction pathways of Pd-catalyzed carbamate synthesis, confirming the role of the catalyst in stabilizing intermediates and lowering activation barriers. mdpi.com Similar studies could be applied to optimize the synthesis of this compound.

De Novo Design of Analogs with Desired Properties: Quantitative Structure-Activity Relationship (QSTR) and Quantitative Structure-Property Relationship (QSPR) models can be developed using computational descriptors to predict the biological activity or physical properties of novel analogs. mdpi.com By calculating descriptors such as electron affinity, ionization potential, and various atomic charges for a series of related carbamates, it is possible to build models that correlate these properties with experimental data. mdpi.comsemanticscholar.org These models can then be used for the de novo design of new molecules with enhanced or specific properties, such as improved binding to a biological target or tailored hydrolytic stability. Computational docking studies can further refine the design process by simulating the interaction of the carbamate analogs with the active site of a target enzyme. mdpi.com

The unique properties of the carbamate linkage position this compound and its analogs at the intersection of several emerging research areas in the chemical sciences.

Sustainable Chemistry: The principles of green and sustainable chemistry are increasingly driving research in organic synthesis. rsc.org The development of catalytic, solvent-free, or CO2-based syntheses for carbamates aligns with this paradigm. acs.orgrsc.org Future research could explore the use of this compound or its derivatives as components in sustainable materials, such as biodegradable polymers or recyclable thermosets.

Chemical Biology and Drug Delivery: The carbamate group is a key structural motif in many drugs and prodrugs. nih.gov The stability of the carbamate bond can be tuned to control the release of a therapeutic agent under specific physiological conditions (e.g., the acidic environment of a tumor). redalyc.org this compound could serve as a scaffold for the development of novel prodrugs, where the isopropoxybenzyl moiety could be replaced with a bioactive molecule. The ability of the carbamate functionality to participate in hydrogen bonding and to act as a peptide bond isostere makes it a valuable component in the design of enzyme inhibitors and other bioactive molecules. nih.gov

Materials Science: Carbamates are fundamental to the production of polyurethanes. Research into novel carbamate structures can lead to the development of new polymeric materials with tailored properties. The specific substituents on this compound could impart unique characteristics, such as altered thermal stability, solubility, or optical properties, to new materials.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for phenyl (4-isopropoxybenzyl)carbamate?

Q. How is this compound characterized for structural confirmation?

Methodological approaches include:

  • Spectroscopy :
  • NMR (¹H/¹³C): Assigns signals to aromatic protons (δ 6.8–7.4 ppm) and carbamate carbonyl (δ 155–160 ppm) .
  • IR : Confirms carbamate C=O stretch (~1700 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹) .
    • Chromatography : HPLC or GC-MS validates purity and identifies impurities .

Q. What stability considerations are critical for handling this compound?

  • Hydrolysis : Susceptible to alkaline hydrolysis; store in dry, inert environments (e.g., argon atmosphere) .
  • Thermal stability : Decomposition observed above 150°C; DSC/TGA analysis is recommended .

Advanced Research Questions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.